Venlafaxine hydrochloride
Overview
Description
Venlafaxine hydrochloride is a bicyclic phenylethylamine derivative and a unique antidepressant that belongs to the class of serotonin and norepinephrine reuptake inhibitors. It is primarily used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder. This compound works by increasing the levels of mood-enhancing chemicals called serotonin and norepinephrine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Venlafaxine hydrochloride is synthesized through the N-methylation of the precursor N, N-didesmethyl venlafaxine using formaldehyde and formic acid. The venlafaxine is then recovered by chromatography to remove the by-product spiro venlafaxine and subsequently converted into this compound using 4N isopropanolic hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of hydrophilic and hydrophobic polymers. The wet granulation method is employed to prepare sustained-release swellable matrix tablets. Eudragit RSPO, hydroxypropyl methylcellulose K4M, and glyceryl monostearate are used as rate-controlling polymers .
Chemical Reactions Analysis
Types of Reactions: Venlafaxine hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary metabolite formed is O-desmethylvenlafaxine.
Reduction: Minor metabolites include N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP2D6.
Reduction: Involves the use of reducing agents under controlled conditions.
Major Products:
O-desmethylvenlafaxine: The major active metabolite.
N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine: Minor metabolites with lower potency.
Scientific Research Applications
Venlafaxine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of serotonin and norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter activity and its role in mood regulation.
Industry: Employed in the formulation of sustained-release tablets and other pharmaceutical preparations.
Mechanism of Action
The exact mechanism of action of venlafaxine hydrochloride is not fully understood. it is known to potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the synaptic cleft. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . This compound and its active metabolite, O-desmethylvenlafaxine, do not possess significant activity for muscarinic cholinergic, histaminergic, or alpha-adrenergic receptors .
Comparison with Similar Compounds
Desvenlafaxine: A synthetic form of the major active metabolite of venlafaxine.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor with a different chemical structure.
Milnacipran and Levomilnacipran: Cyclopropanecarbamides with similar pharmacological profiles.
Uniqueness: Venlafaxine hydrochloride is unique due to its dual mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine without significant activity at other receptors. This dual action makes it more effective in treating a broader range of depressive and anxiety disorders compared to selective serotonin reuptake inhibitors .
Properties
IUPAC Name |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYFNHXARDNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93413-69-5 (Parent) | |
Record name | Venlafaxine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047397 | |
Record name | Venlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99300-78-4 | |
Record name | Venlafaxine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99300-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Venlafaxine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venlafaxine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Venlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VENLAFAXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7RX5A8MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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